Erasin (Compound 8) Demonstrates ~8‑Fold Higher Potency Against STAT3 Compared to Parent Chromone STAT5 Inhibitor (Compound 1)
Within the same study and assay system, the chromone‑based STAT5 inhibitor parent scaffold (compound 1) exhibited an apparent IC50 of 81 ± 4 µM against STAT3, whereas the 6‑tert‑butyl substituted derivative Erasin (compound 8) achieved an IC50 of 9.7 ± 1.8 µM [1]. This represents an 8.4‑fold improvement in STAT3 inhibitory potency derived from a single substituent modification, establishing a clear structure‑activity relationship that distinguishes Erasin from earlier‑generation chromone inhibitors [1].
| Evidence Dimension | STAT3 SH2 domain inhibition (apparent IC50) |
|---|---|
| Target Compound Data | 9.7 ± 1.8 µM (Erasin, compound 8) |
| Comparator Or Baseline | 81 ± 4 µM (parent chromone STAT5 inhibitor, compound 1) |
| Quantified Difference | 8.4‑fold higher potency |
| Conditions | Fluorescence polarization‑based SH2 domain binding assay using recombinant STAT3 protein |
Why This Matters
This potency differential demonstrates that Erasin is not a generic chromone but a specifically optimized STAT3 inhibitor, critical for experiments requiring robust STAT3 blockade at lower concentrations.
- [1] Lis C, Rubner S, Roatsch M, Berg A, Gilcrest T, Fu D, et al. Development of Erasin: a chromone-based STAT3 inhibitor which induces apoptosis in Erlotinib-resistant lung cancer cells. Sci Rep. 2017;7(1):17390. View Source
